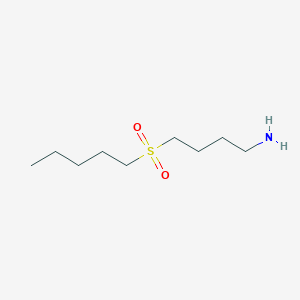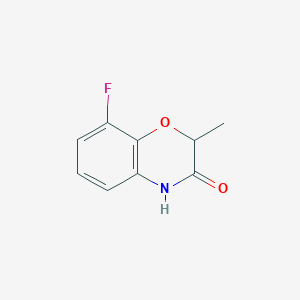
3-(Ethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile
Overview
Description
3-(Ethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C9H8F3N3 and its molecular weight is 215.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis of Heterocyclic Compounds : This compound has been utilized in the synthesis of various heterocyclic compounds. For instance, Dyachenko et al. (2009) employed it in creating 2-thioxo-6-trifluoromethyl-1,2-dihydropyridine-3-carbonitrile and other related compounds (Dyachenko, Dyachenko, & Tkachev, 2009).
- Crystal Structure Investigations : Liu et al. (2013) determined the crystal structure of a related compound, contributing to a deeper understanding of these pyridine derivatives' molecular configurations (Liu, Chen, Sun, & Wu, 2013).
Pharmaceutical and Biological Properties
- Antiviral Properties : Research by Attaby et al. (2007) explored the synthesis of pyridopyrazolotriazines, including derivatives of 3-(Ethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile, examining their potential antiviral activities (Attaby, Elghandour, Ali, & Ibrahem, 2007).
- SARS-CoV-2 Research : Venkateshan et al. (2020) synthesized azafluorene derivatives from this pyridine compound for investigating their inhibition capabilities against SARS CoV-2 RdRp (Venkateshan, Muthu, Suresh, & Kumar, 2020).
Materials Science and Catalysis
- Photopolymerization Monitoring : Ortyl et al. (2019) demonstrated the use of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives, closely related to the queried compound, as sensors for monitoring various photopolymerization processes (Ortyl, Fiedor, Chachaj-Brekiesz, Pilch, Hola, & Galek, 2019).
Mechanism of Action
Target of Action
A structurally similar compound, 4-(3-trifluoromethylphenyl)-pyrimidine-2-carbonitrile, has been identified as an inhibitor of cathepsin s , a cysteine protease.
Mode of Action
The structurally similar compound, 4-(3-trifluoromethylphenyl)-pyrimidine-2-carbonitrile, inhibits cathepsin s by interacting with the n3 nitrogen of the pyrimidine-2-carbonitrile . This interaction is critical for its inhibitory activity .
Biochemical Analysis
Biochemical Properties
3-(Ethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cathepsin S, a cysteine protease, where the N3 nitrogen of the pyridine-2-carbonitrile is critical for its inhibition . This interaction highlights the compound’s potential as an enzyme inhibitor, which could be valuable in therapeutic applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit cathepsin S is a prime example of its molecular mechanism of action. The N3 nitrogen of the pyridine-2-carbonitrile is essential for this inhibition, as it interacts with the enzyme’s active site . Additionally, the compound may influence other enzymes and proteins through similar binding interactions, leading to changes in their activity and function.
Properties
IUPAC Name |
3-(ethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-2-14-7-3-6(9(10,11)12)5-15-8(7)4-13/h3,5,14H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCAPHVFTRFGIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=CC(=C1)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1407190.png)



![2-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1407201.png)







